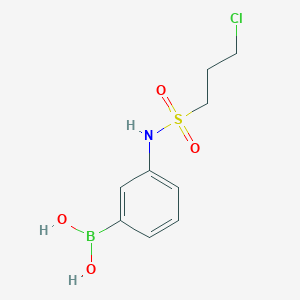

3-(3-Chloropropylsulfonamido)phenylboronic acid

Vue d'ensemble

Description

“3-(3-Chloropropylsulfonamido)phenylboronic acid” (CAS Number: 913835-50-4) is an organic compound with the molecular formula C9H13BClNO4S . It is widely used in scientific experiments in various fields such as chemistry, biology, and medicine.

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13BClNO4S/c11-5-2-6-17(15,16)12-9-4-1-3-8(7-9)10(13)14/h1,3-4,7,12-14H,2,5-6H2 . The molecular weight is 277.54 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.54 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass is 277.0346869 g/mol . The topological polar surface area is 95 Ų . It has a heavy atom count of 17 .Applications De Recherche Scientifique

Chromatographic Analysis

3-(3-Chloropropylsulfonamido)phenylboronic acid and its derivatives are prominently used in chromatographic techniques. For instance, an improved method for the determination of 3-chloropropane-1,2-diol in liquid hydrolysed vegetable proteins utilizes capillary gas chromatography with flame ionization detection using a phenylboronic acid derivative (Plantinga, Toorn, & Van Der Stegen, 1991). Similarly, gas chromatography has been enhanced for the analysis of 3-chloropropanediol by preparing a phenylboronic acid derivative, improving trace analysis properties of this compound (Rodman & Ross, 1986).

Carbohydrate Chemistry

Phenylboronic acid, a closely related compound, plays a significant role in carbohydrate chemistry. It condenses with diols to create cyclic esters, useful in synthesizing specifically substituted or oxidized sugar derivatives (Ferrier, 1972).

Drug Delivery and Tumor Targeting

Phenylboronic acid-decorated nanoparticles have shown potential in tumor-targeted drug delivery. For instance, 3-carboxyphenylboronic acid modified on the surface of conventional gelatin nanoparticles has demonstrated enhanced tumor-homing activity, thus improving tumor accumulation and antitumor effects (Wang, Wei, Cheng, Wang, & Tang, 2016).

Synthetic Chemistry

Sulfonyl chlorides of phenylboronic acids, including those modified with chloropropylsulfonamide, have been synthesized for use in Pd(0) catalyzed cross-couplings and potentially as carbohydrate binders (Vedsø, Olesen, & Hoeg-Jensen, 2004). Phenylboronic acid also mediates free-radical multicomponent reactions in organic synthesis, such as carbo-cyanation of olefins (Hara, Khiar, Dange, Bouillac, Robert, & Landais, 2018).

Cancer Research

Phenylboronic acid derivatives have shown potential in experimental oncology. Simple phenylboronic acid derivatives, for instance, have been identified as inducers of apoptosis in ovarian cancer cells, suggesting their potential as novel anticancer agents (Psurski, Łupicka-Słowik, Adamczyk-Woźniak, Wietrzyk, & Sporzyński, 2018).

Polymeric Nanomaterials

Phenylboronic acid-decorated polymeric nanomaterials have seen significant advancement in bio-application. Their unique ability to form reversible complexes with polyols has been exploited for diagnostic and therapeutic applications, including drug delivery systems and biosensors (Lan & Guo, 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that boronic acids and sulfonamides are both functional groups frequently used in medicinal chemistry, suggesting that this compound might be under investigation for its potential pharmaceutical applications.

Mode of Action

Boronic acids are widely used in suzuki-miyaura couplings, a palladium-catalyzed reaction for creating carbon-carbon bonds. This reaction could potentially be used to attach the 3-(3-Chloropropylsulfonamido)phenyl group to other organic molecules.

Biochemical Pathways

Propriétés

IUPAC Name |

[3-(3-chloropropylsulfonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BClNO4S/c11-5-2-6-17(15,16)12-9-4-1-3-8(7-9)10(13)14/h1,3-4,7,12-14H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZDXIWINJAQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NS(=O)(=O)CCCCl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657161 | |

| Record name | {3-[(3-Chloropropane-1-sulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chloropropylsulfonamido)phenylboronic acid | |

CAS RN |

913835-50-4 | |

| Record name | {3-[(3-Chloropropane-1-sulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

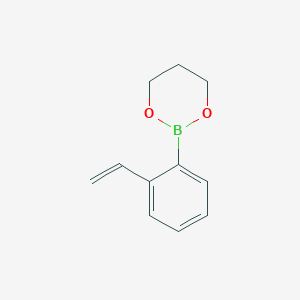

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418347.png)

![Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride](/img/structure/B1418351.png)

![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride](/img/structure/B1418359.png)

![Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1418363.png)